REACTION_CXSMILES
|
[Br:1][C:2]([Br:5])(Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:25]1[CH:30]=[CH:29][CH:28]=[C:27]([CH:31]=O)[CH:26]=1>C(Cl)Cl>[Br:1][C:2]([Br:5])=[CH:31][C:27]1[CH:26]=[N:25][CH:30]=[CH:29][CH:28]=1
|
Name
|
|
Quantity
|
24.82 g
|
Type
|
reactant
|
Smiles
|
BrC(Br)(Br)Br
|
Name
|
|
Quantity
|
39.17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The solution was then stirred for 45 min. at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with aqueous 6N hydrochloric acid (3×25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (4×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic liquours were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a dark colored syrup
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel (70-230 mesh) with chloroform:methanol (95:5) as eluant
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(=CC=1C=NC=CC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |